4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 2-methoxybenzylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution of a halogenated piperazine derivative with 3-chlorophenyl halide in the presence of a base.
Attachment of the 2-Methoxybenzylamino Group: The 2-methoxybenzylamine is reacted with an activated ester or acid chloride derivative of the piperazine compound to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a receptor ligand or enzyme inhibitor.
Medicine
In medicine, the compound might be explored for therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structural features suggest potential interactions with neurotransmitter receptors or other protein targets.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide exerts its effects would depend on its specific biological target. Potential mechanisms include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction Modulation: The compound might influence intracellular signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the methoxybenzylamino group.
N-(2-benzylamino-2-oxoethyl)piperazine: Similar structure but without the chlorophenyl group.
4-(2-methoxyphenyl)piperazine: Contains the methoxyphenyl group but lacks the chlorophenyl and benzylamino groups.
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 3-chlorophenyl and 2-methoxybenzylamino groups allows for diverse interactions with biological targets, making it a compound of significant interest for further research.
Properties
Molecular Formula |
C21H25ClN4O3 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-19-8-3-2-5-16(19)14-23-20(27)15-24-21(28)26-11-9-25(10-12-26)18-7-4-6-17(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OTTIFHRXUVDYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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